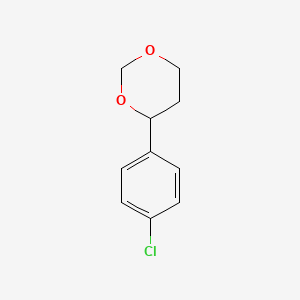

1,3-Dioxane, 4-(4-chlorophenyl)-

Description

1,3-Dioxane derivatives are six-membered heterocyclic compounds containing two oxygen atoms in the 1- and 3-positions. The compound 1,3-Dioxane, 4-(4-chlorophenyl)- features a 4-chlorophenyl substituent at the 4-position of the dioxane ring. Key characteristics include:

Properties

CAS No. |

7133-71-3 |

|---|---|

Molecular Formula |

C10H11ClO2 |

Molecular Weight |

198.64 g/mol |

IUPAC Name |

4-(4-chlorophenyl)-1,3-dioxane |

InChI |

InChI=1S/C10H11ClO2/c11-9-3-1-8(2-4-9)10-5-6-12-7-13-10/h1-4,10H,5-7H2 |

InChI Key |

AQEBSMBBHRCHJM-UHFFFAOYSA-N |

Canonical SMILES |

C1COCOC1C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Catalytic Systems and Conditions

A modified Prins protocol employs ion-exchange resins (e.g., Amberlyst-15) as recyclable solid acid catalysts. Heating 4-chlorobenzaldehyde and 1,3-propanediol in toluene at 80–90°C for 6–8 hours yields the target compound with 75–85% efficiency. This method avoids aqueous workups, simplifying product isolation.

Mechanistic Insights

The reaction proceeds via carbocation intermediates :

- Protonation of the aldehyde carbonyl group.

- Nucleophilic attack by 1,3-propanediol, forming a hemiketal.

- Cyclization with a second diol molecule, culminating in dioxane ring formation.

Acid-Catalyzed Cyclization of Preformed Carbonyl Derivatives

Direct cyclization of 4-chlorophenyl-substituted carbonyl compounds with 1,3-diols offers a streamlined approach.

Aldehyde-Diol Condensation

Combining 4-chlorobenzaldehyde with 1,3-propanediol in the presence of Brønsted acids (e.g., H₂SO₄, p-toluenesulfonic acid) at 95–100°C achieves 70–78% conversion. Azeotropic removal of water using benzene or toluene shifts equilibrium toward product formation.

Ketone Applications

While less common, 4-chlorophenyl ketones (e.g., 4-chloroacetophenone) react sluggishly, requiring harsher conditions (120°C, 24 hours) and resulting in lower yields (45–55%).

Silver-Catalyzed Cycloaddition and Coupling Strategies

Recent advances leverage silver(I) salts to mediate [4+2] cycloadditions.

Advantages

- High regioselectivity due to silver’s π-acidity.

- Tolerance of electron-withdrawing groups (e.g., −Cl).

Halogen Exchange and Functionalization of Preexisting Dioxanes

Post-synthetic modification provides an alternative route.

Nucleophilic Aromatic Substitution

Reacting 4-phenyl-1,3-dioxane with Cl₂ or SO₂Cl₂ under UV light introduces chlorine at the para position. However, this method risks overchlorination and ring-opening side reactions, capping yields at 50–60%.

Cross-Coupling Techniques

Suzuki-Miyaura coupling of 4-bromo-1,3-dioxane with 4-chlorophenylboronic acid (Pd(PPh₃)₄, K₂CO₃, DMF) achieves 65–70% yields but requires anhydrous conditions.

Comparative Analysis of Synthetic Methods

Challenges and Isomer Control

Regioisomer Formation

Competing formation of 5-chloro-1,3-dioxane arises during chlorination steps. Mitigation strategies include:

Solvent and Catalytic Effects

Polar aprotic solvents (DMF, DMSO) enhance cyclization rates but may promote decomposition. Neutral pH conditions (pH 6.5–7.5) minimize acid-catalyzed ring-opening.

Applications and Derivative Synthesis

4-(4-Chlorophenyl)-1,3-dioxane serves as a precursor for:

- Pharmaceutical intermediates : Antidepressants (via reductive amination).

- Polymer crosslinkers : Epoxy resin modifiers.

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxane, 4-(4-chlorophenyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to yield alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles like amines, thiols, and alkoxides.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,3-Dioxane, 4-(4-chlorophenyl)- has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes

Mechanism of Action

The mechanism of action of 1,3-Dioxane, 4-(4-chlorophenyl)- involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Comparison with Structural Analogues

2.1. Positional Isomers: 2-(4-Chlorophenyl)-1,3-Dioxane

- Structure : Chlorophenyl group at the 2-position (CAS 6413-52-1).

- Molecular formula : $ \text{C}{10}\text{H}{11}\text{ClO}_2 $, average mass 198.646 .

- Synthetic routes: Derivatives like 2-(4-chlorophenyl)-4-methyl-1,3-dioxane (CAS 5406-43-9) highlight the impact of additional substituents (e.g., methyl groups) on molecular weight ($ \text{C}{11}\text{H}{13}\text{ClO}_2 $, 212.67 g/mol) and hydrophobicity .

2.2. Functional Group Variations

2.2.1. 4-(4-Chlorophenyl)-1,3-Dioxolan-2-one

- Structure : Cyclic carbonate (five-membered ring) with a 4-chlorophenyl group.

- Synthesis : Prepared via catalytic carbonylation of 4-chlorostyrene (60% yield) .

- Functional group: The carbonate moiety ($ \text{O-C-O} $) introduces polarity, affecting solubility in aqueous environments compared to non-carbonate dioxanes.

2.2.2. 1-(4-Chlorophenyl)-3-(1,3-Dioxan-2-yl)propan-1-one

- Structure : Ketone derivative with a dioxane ring (CAS 724708-06-9).

- Key differences: Functional group: The ketone ($ \text{C=O} $) enhances electrophilicity, enabling participation in condensation or reduction reactions. Biological relevance: Such derivatives may exhibit bioactivity distinct from non-ketone dioxanes, though specific data are unavailable .

2.3. Heteroatom Analogues: 1,3-Dithianes

- Structure : Sulfur replaces oxygen in the 1- and 3-positions.

- Key differences :

- Hydrogen scrambling : Unlike 1,3-dioxanes, 1,3-dithianes exhibit hydrogen scrambling during mass spectrometric fragmentation due to sulfur’s larger atomic radius and lower electronegativity .

- Stability : Thioether linkages (C-S-C) are more resistant to acid hydrolysis compared to ether linkages (C-O-C), impacting degradation pathways .

Q & A

Q. What are the common synthetic routes for 4-(4-chlorophenyl)-1,3-dioxane derivatives?

Methodological Answer: 4-(4-Chlorophenyl)-1,3-dioxane derivatives are typically synthesized via cyclocondensation reactions. A documented approach involves reacting substituted epoxides or diols with aldehydes/ketones under acid catalysis. For example, spiro-1,3-dioxane derivatives with chlorophenyl groups are synthesized by reacting chlorobenzaldehyde derivatives with diols like 2,2-dimethyl-1,3-propanediol in the presence of sulfuric acid . Key steps include:

- Reagent Selection : Use of anhydrous conditions to avoid hydrolysis.

- Purification : Column chromatography with hexane/ethyl acetate gradients to isolate stereoisomers.

- Yield Optimization : Adjusting stoichiometric ratios (e.g., 1:1.2 aldehyde:diol) and reaction time (12–24 hrs).

Q. How can spectroscopic techniques characterize 4-(4-chlorophenyl)-1,3-dioxane derivatives?

Methodological Answer: A combination of spectroscopic methods is critical:

- NMR : and NMR identify substituent positions on the dioxane ring. For example, the 4-chlorophenyl group shows aromatic protons as a doublet (δ 7.2–7.4 ppm) and C-Cl coupling in NMR (δ 125–135 ppm) .

- IR : Stretching vibrations for C-O-C (1,3-dioxane) appear at 1100–1250 cm, while C-Cl bonds show peaks near 750 cm .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]) confirm molecular weight, with fragmentation patterns indicating loss of Cl or dioxane rings .

Q. What crystallographic methods are used to resolve the structure of 4-(4-chlorophenyl)-1,3-dioxane derivatives?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

- Crystal Growth : Slow evaporation of saturated solutions in dichloromethane/hexane mixtures.

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) with a Bruker D8 VENTURE diffractometer.

- Refinement : SHELXL software for structure solution and refinement, with R1 values < 0.05 for high accuracy .

- Validation : PLATON for checking structural integrity and Mercury for visualizing packing motifs .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the stability and reactivity of 4-(4-chlorophenyl)-1,3-dioxane derivatives?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) are used to:

- Optimize Geometry : Compare computed bond lengths/angles with SCXRD data to validate accuracy .

- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict electronic stability (e.g., gaps < 4 eV suggest higher reactivity) .

- Electrostatic Potential Maps : Identify electrophilic/nucleophilic sites (e.g., chlorophenyl Cl atoms as electrophilic centers) .

Q. How do researchers address contradictions in spectroscopic vs. crystallographic data for chlorophenyl-dioxane derivatives?

Methodological Answer: Discrepancies (e.g., unexpected NMR splitting vs. symmetric crystal structures) are resolved by:

- Dynamic NMR Studies : Probe temperature-dependent conformational changes (e.g., ring-flipping in dioxane).

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O or π-π stacking) that may lock conformations in crystals but not in solution .

- Cross-Validation : Compare computational NMR chemical shifts (via GIAO method) with experimental data .

Q. What strategies are employed to synthesize enantiopure 4-(4-chlorophenyl)-1,3-dioxane derivatives?

Methodological Answer: Enantioselective synthesis requires:

- Chiral Catalysts : Use of (R)-BINOL-based catalysts in cyclocondensation reactions to induce asymmetry .

- Chiral Auxiliaries : Temporary attachment of groups like Evans auxiliaries to direct stereochemistry, followed by cleavage .

- Chromatographic Resolution : Chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases to separate enantiomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.